molecular formula C4H6N2O3S B122472 2-Methyl-1H-imidazole-5-sulfonic Acid CAS No. 861346-39-6

2-Methyl-1H-imidazole-5-sulfonic Acid

Cat. No.: B122472
CAS No.: 861346-39-6
M. Wt: 162.17 g/mol
InChI Key: KBABESTUFQOTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbofuran-d3 is a deuterated analog of the pesticide carbofuran. It is primarily used as an analytical standard in various scientific research applications. The compound has the empirical formula C12H12D3NO3 and a molecular weight of 224.27 g/mol . Carbofuran itself is a carbamate pesticide widely used to control insects on a variety of crops, including potatoes, corn, and soybeans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbofuran-d3 involves the incorporation of deuterium atoms into the carbofuran molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The specific synthetic routes and reaction conditions for carbofuran-d3 are proprietary and not widely published. general methods for the synthesis of deuterated compounds often involve the use of deuterated solvents and reagents under controlled conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of carbofuran-d3 would likely follow similar principles to those used in laboratory synthesis but on a larger scale. This would involve the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product. The production process would also need to comply with regulatory standards for the handling and use of deuterated compounds.

Chemical Reactions Analysis

Types of Reactions

Carbofuran-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: Carbofuran can be oxidized to form 3-hydroxycarbofuran.

    Hydrolysis: Carbofuran can be hydrolyzed to form carbofuran phenol and methylamine.

    Substitution: Carbofuran can undergo substitution reactions where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of carbofuran.

    Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.

Major Products

    Oxidation: 3-Hydroxycarbofuran

    Hydrolysis: Carbofuran phenol and methylamine

    Substitution: Products depend on the nucleophile used in the reaction.

Mechanism of Action

Carbofuran-d3, like carbofuran, inhibits acetylcholinesterase (AChE) in insects and mammals. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve impulse transmission and ultimately leading to the paralysis and death of the insect . The molecular targets involved in this mechanism are the acetylcholinesterase enzymes found in the nervous systems of insects and mammals.

Comparison with Similar Compounds

Carbofuran-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical chemistry. Similar compounds include:

These similar compounds share the core structure of carbofuran but differ in their isotopic composition or functional groups, which can affect their chemical properties and applications.

Properties

IUPAC Name

2-methyl-1H-imidazole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3S/c1-3-5-2-4(6-3)10(7,8)9/h2H,1H3,(H,5,6)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBABESTUFQOTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622813
Record name 2-Methyl-1H-imidazole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861346-39-6
Record name 2-Methyl-1H-imidazole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.